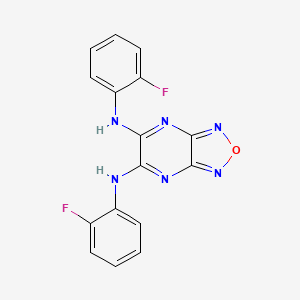BAM 15

Content Navigation
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
Mitochondrial Uncoupler
N5,N6-bis(2-Fluorophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine, also known as BAM15, is being investigated as a potential therapeutic agent for nonalcoholic steatohepatitis (NASH). NASH is a liver disease characterized by fat accumulation, inflammation, and fibrosis. BAM15 belongs to a class of compounds called mitochondrial uncouplers. These molecules disrupt the normal function of mitochondria, the cell's power plants, by increasing the permeability of the inner mitochondrial membrane to protons. This disrupts the process by which mitochondria generate energy (ATP) and leads to increased heat production. ()
Studies suggest that BAM15 may be an effective treatment for NASH by promoting the burning of excess fat stored in the liver and reducing inflammation. ()
Mechanism of Action
The specific mechanism by which BAM15 exerts its therapeutic effects is still under investigation. However, research suggests that its ability to uncouple mitochondria plays a key role. Disruption of mitochondrial function by BAM15 forces cells to utilize alternative pathways for energy production, leading to increased reliance on fatty acid oxidation (burning of fat for energy). This process can help to reduce the accumulation of fat in the liver, a hallmark feature of NASH. ()
BAM 15, chemically known as (2-fluorophenyl){6-(2-fluorophenyl)amino}amine, is a synthetic mitochondrial uncoupler that enhances mitochondrial respiration by disrupting the coupling between oxidative phosphorylation and ATP synthesis. Unlike traditional uncouplers, BAM 15 exhibits high mitochondrial targeting efficiency and minimal off-target effects, making it a promising candidate for therapeutic applications in metabolic disorders, neurodegenerative diseases, and certain cancers that rely on mitochondrial metabolism for growth .
BAM 15 functions primarily as a protonophore. It increases the permeability of the inner mitochondrial membrane to protons, which dissipates the proton gradient essential for ATP synthesis. This uncoupling effect enhances mitochondrial respiration and oxygen consumption, leading to increased energy expenditure. The compound has an average effective concentration (EC50) of approximately 1.4 µM for stimulating oxygen consumption rates in various cell types .
BAM 15 has demonstrated significant biological activity in various studies:
- Obesity and Metabolism: It protects against diet-induced obesity by improving glucose and lipid metabolism without requiring weight loss. BAM 15 activates the 5' AMP-activated protein kinase pathway, enhancing energy expenditure and promoting better glycemic control .
- Mitochondrial Function: The compound enhances mitochondrial respiration rates significantly compared to other uncouplers like dinitrophenol (DNP), indicating its superior efficacy in stimulating metabolic processes .
- Cell Viability: BAM 15 does not adversely affect cell viability at concentrations up to 100 µM, making it a safer option compared to other uncouplers that induce apoptosis at lower doses .
- Formation of the Pyrazinyl Core: This involves the condensation of suitable amines with appropriate carbonyl compounds.
- Introduction of Fluorine Substituents: Fluorine can be introduced through electrophilic fluorination or nucleophilic substitution methods.
- Final Coupling Reactions: The final product is obtained through coupling reactions that yield the desired amine structure.
The detailed synthetic pathway is typically proprietary but follows standard organic synthesis techniques used for similar compounds .
BAM 15 has potential applications in several areas:
- Therapeutics for Metabolic Disorders: Due to its ability to enhance energy expenditure and improve metabolic profiles, BAM 15 may serve as a treatment for obesity and related metabolic syndromes.
- Neurodegenerative Diseases: Its role in enhancing mitochondrial function suggests potential benefits in conditions characterized by impaired energy metabolism.
- Cancer Therapy: As many cancer cells depend on mitochondrial metabolism, BAM 15 could be explored as a therapeutic agent to target these pathways selectively .
Studies have shown that BAM 15 interacts with various cellular pathways:
- AMPK Activation: It activates AMP-activated protein kinase, which plays a crucial role in cellular energy homeostasis.
- Mitochondrial Quality Control: BAM 15 promotes processes like PINK1-ubiquitin binding and LC3II activation, enhancing mitochondrial activity and quality control mechanisms .
- Inflammatory Response Modulation: In models of acute renal injury, BAM 15 has been shown to reduce inflammatory markers and organ damage by modulating cytokine levels .
Several compounds exhibit similar properties as mitochondrial uncouplers. Below is a comparison highlighting BAM 15's uniqueness:
| Compound Name | EC50 (µM) | Mitochondrial Targeting | Off-target Effects | Unique Features |
|---|---|---|---|---|
| BAM 15 | 1.4 | High | Low | Enhanced safety profile; superior respiratory kinetics |
| Dinitrophenol | 10.1 | Moderate | High | Induces apoptosis at lower doses |
| Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone | ~0.5 | High | Moderate | Rapid action but less selective |
| FCCP | ~0.25 | High | Moderate | Potent but can cause cellular stress |
BAM 15 stands out due to its higher potency at lower concentrations while maintaining a favorable safety profile compared to traditional uncouplers like dinitrophenol and carbonyl cyanide-p-trifluoromethoxyphenylhydrazone .
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
Wikipedia
Dates
2: Kenwood BM, Calderone JA, Taddeo EP, Hoehn KL, Santos WL. Structure-activity
3: Kenwood BM, Weaver JL, Bajwa A, Poon IK, Byrne FL, Murrow BA, Calderone JA,
4: Kunapuli P, Lee S, Zheng W, Alberts M, Kornienko O, Mull R, Kreamer A, Hwang








